2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, a fluorobenzyl group, and an isopropylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-fluorobenzylamine with a thienopyrimidine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with 3-(propan-2-yl)phenylacetic acid or its derivatives to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide
- 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[(2R)-tetrahydro-2-furanylmethyl]acetamide
- 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the combination of the thienopyrimidine core with the fluorobenzyl and isopropylphenylacetamide groups. These features may confer unique properties, such as specific binding affinities, reactivity, and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H22FN3O3S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-15(2)17-4-3-5-19(12-17)26-21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)13-16-6-8-18(25)9-7-16/h3-12,15H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
XXNORVOOIGLRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
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